5-Formyl-2-(trifluoromethoxy)benzeneboronic acid

説明

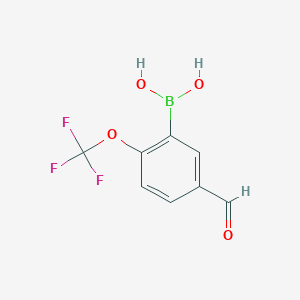

5-Formyl-2-(trifluoromethoxy)benzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with a formyl (-CHO) group at position 5, a trifluoromethoxy (-OCF₃) group at position 2, and a boronic acid (-B(OH)₂) group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual functional groups: the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the formyl group serves as a versatile handle for further derivatization.

特性

IUPAC Name |

[5-formyl-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-5(4-13)3-6(7)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQZPNQAVZJFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620951 | |

| Record name | [5-Formyl-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459810-97-0 | |

| Record name | [5-Formyl-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Directed Functionalization via Protective Group Chemistry

A critical challenge in synthesizing 5-formyl-2-(trifluoromethoxy)benzeneboronic acid lies in the reactivity of the formyl group, which can interfere with boronation reactions. Drawing from methods used for 5-formyl-2-furylboronic acid, protection of the aldehyde as a diethyl acetal prior to boronic acid installation is a promising approach. For instance, Florentin et al. demonstrated that masking the formyl group in 2-furaldehyde as a diethylacetal enabled lithiation at the 5-position, followed by reaction with triisopropyl borate to yield the boronic acid after acidic workup. Adapting this to the benzene scaffold, 2-(trifluoromethoxy)benzaldehyde could be similarly protected, subjected to regioselective lithiation, and quenched with a borate ester (Figure 1).

The trifluoromethoxy group’s electron-withdrawing nature enhances the acidity of adjacent protons, potentially directing lithiation to the meta position (C5) relative to the boronic acid site. This aligns with observations in 5-trifluoromethyl-2-formylphenylboronic acid, where the CF₃ group lowered the pKa of the boronic acid to 5.67, facilitating tautomerization and reactivity.

Stepwise Synthetic Procedures

Protection of the Formyl Group

Reagents : 2-(Trifluoromethoxy)benzaldehyde, ethylene glycol, p-toluenesulfonic acid (PTSA)

Procedure :

The aldehyde is converted to its diethyl acetal by refluxing with triethyl orthoformate in ethanol catalyzed by PTSA. This step prevents undesired side reactions during subsequent lithiation.

Regioselective Lithiation and Boronation

Reagents : Lithium diisopropylamide (LDA), triisopropyl borate, anhydrous tetrahydrofuran (THF)

Mechanism :

At -78°C, LDA deprotonates the aromatic ring at the position ortho to the trifluoromethoxy group, generating a stabilized aryl lithium species. Quenching with triisopropyl borate forms the boronate ester, which is hydrolyzed under acidic conditions to yield the boronic acid (Scheme 1).

Key Consideration :

The trifluoromethoxy group’s meta-directing effect may compete with steric factors, necessitating low temperatures and controlled stoichiometry to ensure regioselectivity.

Spectroscopic Characterization and Data

Nuclear Magnetic Resonance (NMR) Analysis

While direct data for this compound are unavailable, analogous compounds provide benchmarks:

- ¹H NMR : The formyl proton in 5-trifluoromethyl-2-formylphenylboronic acid appears as a singlet at δ 10.2 ppm in CDCl₃, coupled with H3 (δ 8.1 ppm) in COSY spectra.

- ¹³C NMR : The CF₃ group’s carbon resonates at ~120 ppm (q, J = 270 Hz), while the boronic acid’s B-OH protons broadened between δ 6–8 ppm.

Acidity and Tautomerization

The trifluoromethoxy group’s electron-withdrawing effect likely reduces the pKa of the boronic acid compared to non-fluorinated analogs. For 5-trifluoromethyl-2-formylphenylboronic acid, pKa = 5.67, suggesting a similar range for the trifluoromethoxy derivative. This acidity facilitates spiroboronate formation with diols, a mechanism critical to antimicrobial activity in benzoxaboroles.

Challenges and Optimization

Competing Tautomerization

In polar solvents like DMSO, 2-formylphenylboronic acids isomerize to 3-hydroxybenzoxaboroles. For this compound, this tautomerization could reduce yield unless reaction conditions (e.g., solvent, temperature) are carefully controlled.

Purification and Stability

Recrystallization from acetonitrile/water mixtures, as described for 5-formyl-2-furylboronic acid, may enhance purity. However, the trifluoromethoxy group’s hydrophobicity could necessitate alternative solvent systems, such as ethyl acetate/hexane.

Comparative Analysis of Synthetic Routes

化学反応の分析

Types of Reactions:

Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, dimethylformamide.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxymethyl derivatives.

科学的研究の応用

Organic Synthesis

5-Formyl-2-(trifluoromethoxy)benzeneboronic acid serves as a crucial building block in organic chemistry, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions . This reaction involves the coupling of aryl or vinyl halides with boronic acids, leading to the formation of biaryl or styrene derivatives. The compound's ability to undergo transmetalation with palladium catalysts facilitates the creation of new carbon-carbon bonds, which is essential for synthesizing pharmaceuticals and advanced materials.

Research has indicated that this compound exhibits promising biological activities, particularly antimicrobial properties. Notable findings include:

- Antimicrobial Efficacy: Studies have demonstrated that this compound shows moderate antimicrobial activity against various pathogens, including Candida albicans and Aspergillus niger. Its Minimum Inhibitory Concentration (MIC) values suggest significant activity against these microorganisms, comparable to established antifungal agents like Tavaborole (AN2690) .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | Higher than 100 µg | Moderate |

| Aspergillus niger | Higher than 100 µg | Moderate |

| Escherichia coli | Lower than AN2690 | Significant |

| Bacillus cereus | Lower than AN2690 | Significant |

The mechanism of action appears to involve inhibition of leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria and fungi .

Industrial Applications

In industrial settings, this compound can be utilized in the synthesis of specialty chemicals and advanced materials. Its unique functional groups enhance its reactivity, making it suitable for producing polymers and other high-performance materials.

Analytical Chemistry

The compound's distinct chemical properties allow it to function as a reagent in various analytical chemistry applications, including sensor development and receptor design. Its ability to form stable complexes with various analytes makes it valuable for detecting specific compounds in complex mixtures.

In Vitro Studies

Research has focused on the antimicrobial properties of this compound through various in vitro studies:

- Growth Inhibition: A study reported effective inhibition of Candida albicans and Aspergillus niger, with varying inhibition zones based on concentration levels.

- Binding Affinity Studies: Docking studies have suggested potential interactions between the cyclic isomer of this compound and LeuRS, indicating a mechanism similar to that of existing antifungal drugs .

作用機序

The primary mechanism by which 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The formyl and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in these reactions .

類似化合物との比較

Electronic and Steric Effects

- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃):

The trifluoromethoxy group in the target compound is a stronger electron-withdrawing group compared to methoxy, which increases the acidity of the boronic acid (pKa ~7–9 vs. ~8–10 for methoxy analogs). This enhances reactivity in Suzuki-Miyaura couplings under mild conditions . - Formyl (-CHO) vs. Halogens (Br, F):

The formyl group offers a reactive site for condensation or reduction reactions, unlike halogen substituents, which are typically used for cross-coupling. For example, 5-bromo-2-(trifluoromethoxy)phenylboronic acid is primarily a coupling partner, whereas the formyl derivative can undergo nucleophilic additions .

Reactivity in Cross-Coupling Reactions

- The trifluoromethoxy group’s electron-withdrawing nature stabilizes the boronate intermediate in Suzuki reactions, improving yields compared to methoxy-substituted analogs. For instance, 5-formyl-2-methoxyphenylboronic acid requires harsher conditions (e.g., higher temperatures) for coupling .

- Thiophene-based analogs (e.g., 5-formyl-2-thiopheneboronic acid) exhibit lower stability due to sulfur’s polarizability, limiting their utility in aqueous reaction media .

生物活性

5-Formyl-2-(trifluoromethoxy)benzeneboronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into its biological activity, synthesis, properties, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 5-Formyl-2-(trifluoromethoxy)phenylboronic acid

- Molecular Formula: CHBFO

- CAS Number: 459810-97-0

The compound features a boronic acid group linked to a benzene ring, which is further substituted with a formyl group and a trifluoromethoxy group. The presence of these functional groups significantly influences its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Palladium-Catalyzed Borylation: Utilizing palladium(II) acetate as a catalyst in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at elevated temperatures.

- Oxidation and Reduction Reactions: These processes can yield various derivatives, including carboxylic acids and hydroxymethyl compounds.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | Higher than 100 µg | Moderate |

| Aspergillus niger | Higher than 100 µg | Moderate |

| Escherichia coli | Lower than AN2690 (Tavaborole) | Significant |

| Bacillus cereus | Lower than AN2690 (Tavaborole) | Significant |

The compound shows higher efficacy against Aspergillus niger compared to other tested microorganisms. Its mechanism of action is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to the mechanism observed in the antifungal drug Tavaborole .

The primary mechanism by which this compound exerts its biological effects is through its participation in reactions that lead to the formation of spiroboronates with adenosine monophosphate (AMP). This interaction is critical for inhibiting the growth of target microorganisms, particularly fungi and certain bacteria .

Case Studies and Research Findings

-

In Vitro Studies:

- A study demonstrated that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, with notable differences in inhibition zones across various concentrations .

- The binding affinity of the cyclic isomer to LeuRS was assessed through docking studies, revealing potential interactions that could lead to effective antimicrobial activity .

- Comparative Analysis:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a trifluoromethoxy-substituted aryl halide (e.g., bromo- or iodoarene) with a formyl-substituted boronic ester. Palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) are critical for efficient coupling. Post-reaction purification often requires chromatography to isolate the boronic acid from byproducts like anhydrides, which can form during storage .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the formyl proton (~9-10 ppm) and aromatic protons influenced by the trifluoromethoxy group. ¹⁹F NMR confirms the presence of the CF₃O moiety (δ ≈ -55 to -60 ppm). ¹¹B NMR (δ ≈ 28-32 ppm) verifies the boronic acid group.

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O stretch) are key.

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight and detects potential anhydride impurities .

Q. What are the standard storage conditions to prevent degradation?

- Methodological Answer : Store under inert gas (Ar/N₂) at -20°C in anhydrous solvents (e.g., THF or DMF). The trifluoromethoxy group’s electron-withdrawing nature increases susceptibility to hydrolysis, while the boronic acid moiety may form anhydrides over time. Periodic NMR analysis is recommended to monitor purity .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties in cross-coupling reactions?

- Methodological Answer : The CF₃O group is strongly electron-withdrawing, polarizing the aromatic ring and enhancing the electrophilicity of the adjacent boronic acid. This increases reactivity in Suzuki-Miyaura couplings but may reduce stability. Computational studies (DFT) can quantify this effect by analyzing charge distribution and frontier molecular orbitals. Compare reactivity with non-fluorinated analogs to isolate electronic contributions .

Q. How can contradictory data in reaction yields be resolved?

- Methodological Answer : Contradictions often arise from:

- Catalyst-Ligand Mismatch : Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and Pd loading (0.5–5 mol%).

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. THF) to stabilize intermediates.

- Purification Challenges : Use preparative HPLC or recrystallization to separate boronic acid from anhydride byproducts. Document reaction conditions rigorously to identify variables .

Q. What strategies mitigate instability during catalytic applications?

- Methodological Answer :

- Protecting Groups : Temporarily protect the boronic acid as a pinacol ester to prevent anhydride formation.

- In Situ Generation : Generate the boronic acid from stable precursors (e.g., trifluoroborates) immediately before use.

- Additives : Include radical scavengers (e.g., BHT) or moisture scavengers (e.g., molecular sieves) in reaction mixtures .

Data Analysis and Troubleshooting

Q. How to interpret unexpected NMR signals in synthesized batches?

- Methodological Answer :

- Anhydride Peaks : Look for downfield shifts in ¹¹B NMR (δ ≈ 25 ppm for boroxines) or new ¹H signals from cyclic anhydrides.

- Hydration Products : Broad peaks in ¹H NMR may indicate boronic acid diol adducts. Dry the sample thoroughly and reacquire spectra under anhydrous conditions.

- Isotopic Labeling : Use ¹⁰B/¹¹B isotopic analysis to distinguish between boronic acid and boron-containing impurities .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states in cross-coupling reactions. Focus on Fukui indices to identify nucleophilic/electrophilic sites.

- Docking Studies : For biological applications, simulate interactions with enzymes (e.g., proteases) using AutoDock Vina. Validate with experimental IC₅₀ assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。